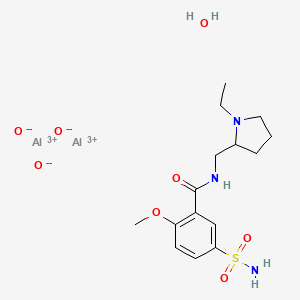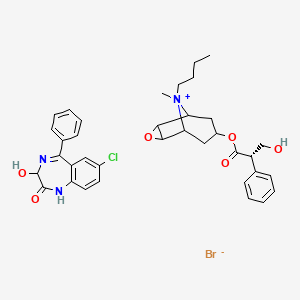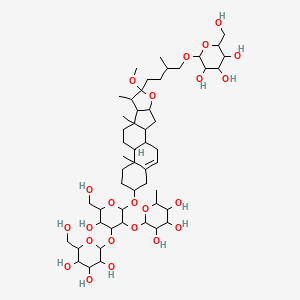
Methyl protogracillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl protogracillin is a furostanol saponin isolated from the rhizome of Dioscorea collettii var. hypoglauca, a plant used in traditional Chinese medicine for centuries. This compound has shown significant cytotoxicity against various human cancer cell lines, making it a promising candidate for anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl protogracillin can be isolated from the roots of Dioscorea opposite Thunb. The isolation process involves several steps, including extraction, purification, and crystallization. The compound is typically extracted using solvents like methanol or ethanol, followed by purification through chromatography techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Dioscorea species. The process is optimized to maximize yield and purity, often involving enzymatic hydrolysis to obtain the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl protogracillin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .
Scientific Research Applications
Methyl protogracillin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its strong anticancer activity makes it a valuable compound for cancer research. It has been tested for cytotoxicity against 60 human cancer cell lines, showing particular selectivity against certain types of cancer, such as colon cancer and melanoma .
In addition to its anticancer properties, this compound is also studied for its potential use in other therapeutic areas, such as antifungal and immunoregulatory applications .
Mechanism of Action
The mechanism of action of methyl protogracillin involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may act through a novel mechanism .
Comparison with Similar Compounds
Methyl protogracillin is unique compared to other similar compounds due to its specific cytotoxicity patterns and potential novel mechanism of action. Similar compounds include protodioscin, protogracillin, and methyl protodioscin, which are also steroidal saponins isolated from Dioscorea species. These compounds share some structural similarities but differ in their biological activities and mechanisms of action .
List of Similar Compounds:- Protodioscin
- Protogracillin
- Methyl protodioscin
- Pseudoprogracillin
Conclusion
This compound is a promising compound with significant potential in anticancer research and other therapeutic areas. Its unique properties and mechanism of action make it a valuable subject for further scientific investigation.
Properties
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSNTJHBTWBJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

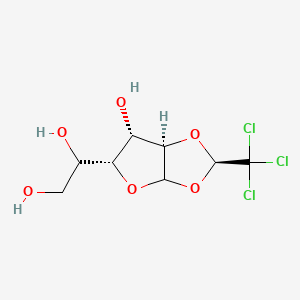
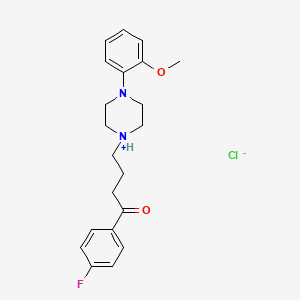
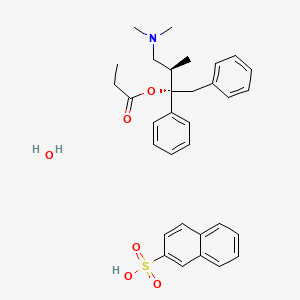
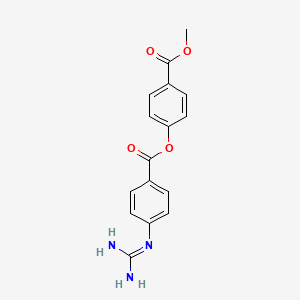

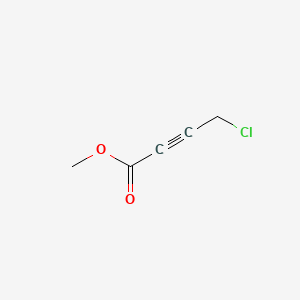
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1201088.png)
![[5-(7-Bromo-8-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1201091.png)
